molecular formula C13H18N2O5S B12571114 Agn-PC-0mvqjv CAS No. 477594-30-2

Agn-PC-0mvqjv

Cat. No.: B12571114
CAS No.: 477594-30-2
M. Wt: 314.36 g/mol
InChI Key: YBCBOXOAJAQPQU-UHFFFAOYSA-N
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Description

Agn-PC-0mvqjv (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL in aqueous solutions), and a logP (octanol-water partition coefficient) range of 0.61–2.15, depending on the computational model used . Its synthetic accessibility score of 2.07 indicates moderate ease of synthesis, utilizing reagents like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran/water media at 75°C .

Properties

CAS No.

477594-30-2

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

N-(2-cyclohexyloxy-3-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C13H18N2O5S/c1-21(18,19)14-11-8-5-9-12(15(16)17)13(11)20-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3

InChI Key

YBCBOXOAJAQPQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])OC2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of Agn-PC-0mvqjv involves several methods, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and requirements:

    Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.

    Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.

    Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.

    Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.

Chemical Reactions Analysis

Agn-PC-0mvqjv undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with oxygen can lead to the formation of oxides, while reduction reactions with hydrogen can produce metallic forms of the compound.

Scientific Research Applications

Agn-PC-0mvqjv has a wide range of applications in scientific research :

    Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity.

    Biology: The compound’s unique properties make it useful in biological assays and imaging techniques.

    Medicine: this compound is being explored for its potential in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which Agn-PC-0mvqjv exerts its effects involves its interaction with molecular targets and pathways . The compound can interact with cellular components, leading to changes in cellular function and activity. For example, in biological systems, it may interact with proteins and enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Similar Compounds

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (C₆H₄BBrClO₂) (6-Bromo-2,3-dichlorophenyl)boronic acid (C₆H₃BBrCl₂O₂)
Molecular Weight 235.27 g/mol 235.27 g/mol 269.29 g/mol
LogP (XLOGP3) 2.15 2.31 2.89
TPSA 40.46 Ų 40.46 Ų 40.46 Ų
Solubility (ESOL) 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
BBB Permeability Yes Yes No
Synthetic Accessibility 2.07 1.95 2.21
Structural Features Bromo and chloro substituents at meta positions Bromo and chloro substituents at para and meta positions Bromo and dichloro substituents at ortho and meta positions

Key Findings :

Structural Influence on Solubility :
this compound exhibits higher solubility compared to (6-Bromo-2,3-dichlorophenyl)boronic acid due to fewer halogen substituents, reducing hydrophobic interactions .

BBB Permeability :
The dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular bulk, hindering BBB penetration, whereas this compound’s simpler substitution pattern facilitates CNS targeting .

Synthetic Complexity :
this compound’s moderate synthetic accessibility score balances reactivity and stability, making it preferable for scalable production over the more complex (6-Bromo-2,3-dichlorophenyl)boronic acid .

LogP Variability :
The logP range across analogs highlights the impact of halogen positioning on lipophilicity, with ortho-dichloro groups in the third compound significantly increasing logP .

Functional and Regulatory Considerations

Comparative dissolution profiles and impurity thresholds must align with reference standards in generic drug development, as emphasized by the National Medical Products Administration (NMPA) .

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